

Structural differences between Capryl alcohol and Capryl alcohol-d18.

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An In-depth Technical Guide to the Structural Differences Between Capryl Alcohol and Capryl Alcohol-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural, physical, and spectroscopic differences between Capryl alcohol (1-octanol) and its perdeuterated isotopologue, **Capryl alcohol-d18**. The substitution of hydrogen with deuterium imparts unique characteristics to the molecule, making it a valuable tool in various research and development applications, including membrane biophysics studies, mass spectrometry-based quantitative analysis, and metabolic fate tracing.[1]

Core Structural Distinction: Isotopic Substitution

The fundamental difference between Capryl alcohol and **Capryl alcohol-d18** lies in their isotopic composition. Capryl alcohol, a straight-chain fatty alcohol, consists of a chain of eight carbon atoms.[2] In its perdeuterated form, **Capryl alcohol-d18**, all 18 hydrogen (¹H) atoms have been replaced by their heavier isotope, deuterium (²H or D).[1]

The chemical formula for Capryl alcohol is C₈H₁₈O, while for **Capryl alcohol-d18** it is C₈D₁₈O (or more descriptively, CD₃(CD₂)₆CD₂OD).[1][3][4] This complete isotopic substitution is the source of all subsequent differences in their physical and spectroscopic properties.

Figure 1: Comparative molecular structures.



Quantitative Physicochemical Data

The mass difference between hydrogen and deuterium leads to notable variations in the macroscopic properties of the two compounds, primarily affecting molecular weight and density. Other properties such as boiling and melting points remain largely unchanged.

Property	Capryl Alcohol	Capryl Alcohol-d18
Molecular Formula	C ₈ H ₁₈ O[3][5][6]	C8D18O[1]
Molecular Weight	130.23 g/mol [3][5][6][7]	148.34 g/mol [1][8]
Exact Monoisotopic Mass	130.135765 Da[9]	148.248751 Da[1][8]
Density	0.827 g/mL at 25°C[3][5]	0.940 g/mL at 25°C[4]
Boiling Point	196°C[3][5]	196°C[4]
Melting Point	-15°C[3][5]	-15°C[4]
Appearance	Colorless, oily liquid[3][10]	Not specified, assumed similar
Water Solubility	Insoluble[3][5]	Not specified, assumed similar

Spectroscopic Differentiation

The primary utility of **Capryl alcohol-d18** in research stems from its distinct spectroscopic signatures compared to its non-deuterated counterpart.

Mass Spectrometry (MS)

In mass spectrometry, the most apparent difference is the molecular ion peak (M⁺), which is 18 mass units higher for the deuterated compound. High-resolution mass spectrometry (HRMS) can confirm the precise mass and verify the complete deuteration of the molecule.[1]

Fragmentation patterns are also affected. Alcohols commonly undergo α -cleavage (the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of water).[11][12] For **Capryl alcohol-d18**, the resulting fragments will be heavier by the number of deuterium atoms they retain, allowing for clear differentiation in complex mixtures.

Figure 2: Primary α -cleavage in mass spectrometry.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for verifying isotopic purity.[1]

- ¹H NMR: A spectrum of pure Capryl alcohol shows characteristic peaks for the alkyl chain protons and the hydroxyl proton. The protons on the carbon adjacent to the oxygen (α-protons) typically resonate in the 3.3–4.0 ppm range.[13][14] In contrast, the ¹H NMR spectrum of high-purity Capryl alcohol-d18 will be nearly silent, showing only small residual peaks from any remaining protium (¹H), which is useful for quantifying isotopic purity (typically >98%).[1]
- ²H NMR (Deuterium NMR): This technique is used to directly observe the deuterium nuclei. For **Capryl alcohol-d18**, a ²H NMR spectrum would show signals corresponding to the different deuterated positions in the molecule, confirming the success of the deuteration process.[1]
- ¹³C NMR: The ¹³C spectrum is less affected by deuteration. The chemical shifts of the carbon atoms will be very similar for both compounds, with the carbon bearing the hydroxyl group appearing in the 50-80 ppm range.[13] However, the coupling patterns will differ; in the deuterated molecule, the carbon signals will be split by deuterium (a triplet for a -CD₂- group) instead of hydrogen.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The vibrational frequency is dependent on the masses of the atoms involved. Replacing the lighter hydrogen with the heavier deuterium results in a significant shift of vibrational bands to lower wavenumbers (frequencies).

- O-H vs. O-D Stretch: Capryl alcohol exhibits a very strong, broad absorption band for the O-H stretch, typically in the 3200-3500 cm⁻¹ region due to hydrogen bonding.[15][16][17] In **Capryl alcohol-d18**, this is replaced by an O-D stretching band, which appears at a significantly lower frequency, approximately 2400-2600 cm⁻¹.
- C-H vs. C-D Stretch: The aliphatic C-H stretching vibrations in Capryl alcohol occur just below 3000 cm⁻¹. For **Capryl alcohol-d18**, the corresponding C-D stretches are found in the



2100-2250 cm⁻¹ region.

C-O Stretch: The strong C-O stretching vibration is less affected but may show a slight shift.
It appears in the 1050-1260 cm⁻¹ range for alcohols.[16][18]

Experimental Protocol: Synthesis of Capryl Alcohold18

Capryl alcohol-d18 is typically synthesized via the reduction of a perdeuterated carboxylic acid or its corresponding ester using a deuterated reducing agent. This ensures the incorporation of deuterium at all positions, including the hydroxyl group.

Objective: To synthesize **Capryl alcohol-d18** from Octanoic acid-d15 methyl ester.

Materials:

- Octanoic acid-d15 methyl ester (CD₃(CD₂)₆COOCH₃)
- Lithium aluminum deuteride (LiAID₄)[1]
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Deuterium oxide (D2O) for quenching
- Anhydrous sodium sulfate
- Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks)

Methodology:

- Reaction Setup: An oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
- Reagent Preparation: A solution of Octanoic acid-d15 methyl ester in anhydrous diethyl ether is prepared and transferred to the dropping funnel.



- Reducing Agent: A suspension of Lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0°C in an ice bath.
- Addition: The ester solution is added dropwise to the stirred LiAlD₄ suspension at 0°C. The rate of addition is controlled to maintain a gentle reaction.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0°C to decompose the excess LiAlD₄ and the aluminum alkoxide complex. This step is critical for ensuring the final hydroxyl group is -OD.
- Workup: The resulting salts are filtered off, and the organic layer is separated. The aqueous layer is extracted several times with diethyl ether.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **Capryl alcohol-d18**.
- Final Purification: The product is purified by distillation to obtain high-purity Capryl alcohold18.
- Characterization: The final product is characterized by MS, ¹H NMR, and ²H NMR to confirm its molecular weight and isotopic purity.

Figure 3: Workflow for the synthesis of Capryl alcohol-d18.

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